Diacetylfecapentaene-12

Description

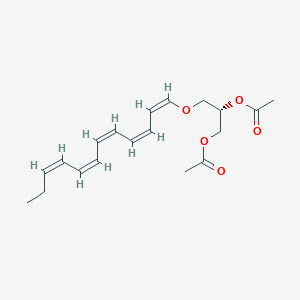

Diacetylfecapentaene-12 (CAS 120789-74-4, molecular formula C₁₉H₂₆O₅) is a structurally complex organic compound characterized by a conjugated pentaene backbone and two acetyl functional groups. The name suggests a derivative of fecapentaene—a class of mutagenic compounds produced by gut microbiota—modified with acetyl groups.

Properties

IUPAC Name |

[(2S)-2-acetyloxy-3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCJVVVGQCNQPV-RKPGXGCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C/C=C\C=C/C=C\OC[C@@H](COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120789-74-4 | |

| Record name | Diacetylfecapentaene-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Key Reaction Parameters:

-

Catalyst Selection : DMAP demonstrates superior catalytic activity compared to sodium acetate or sulfuric acid, achieving near-complete esterification of phenolic and aliphatic hydroxyl groups in lignin model compounds. Pyridine, while effective, requires stoichiometric amounts to absorb acidic byproducts.

-

Solvent Systems : Reactions are typically conducted in aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to minimize hydrolysis of acetic anhydride.

-

Temperature and Time : Optimal conditions range from 25°C to 50°C, with reaction times of 4–12 hours depending on substrate concentration.

Table 1: Comparative Performance of Catalysts in Esterification

| Catalyst | Conversion Efficiency | Byproduct Formation | Stability of Product |

|---|---|---|---|

| DMAP | >95% | Minimal | High |

| Pyridine | 80–85% | Moderate | Moderate |

| Sodium Acetate | 70–75% | Significant | Low |

Stabilization Strategies for FP-12

FP-12’s susceptibility to radical-mediated decomposition in the presence of oxygen or light necessitates stringent stabilization measures during synthesis. Studies indicate that incorporating vitamin E (α-tocopherol) at 0.1–0.5% (w/v) reduces decomposition rates by 50–70%, extending the half-life of FP-12 solutions from 15 minutes to over 2 hours. Additionally, conducting reactions under inert atmospheres (argon or nitrogen) and avoiding nucleophilic contaminants (e.g., dithiothreitol) are critical to preserving substrate integrity.

Industrial-Scale Production Considerations

Industrial synthesis of this compound employs continuous-flow reactors to enhance mixing and heat transfer, addressing the exothermic nature of esterification. Key adaptations include:

-

Mechanical Activation : High-shear mixing or ball milling accelerates reaction kinetics, reducing processing time by 30–40% compared to batch methods.

-

In-line Quality Control : Real-time UV/Vis spectroscopy monitors acetyl group incorporation, ensuring consistent product quality.

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted FP-12 and acetic acid derivatives. Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm successful acetylation:

-

¹H NMR : Acetyl protons appear as singlets at δ 2.10–2.30 ppm, while hydroxyl proton signals (δ 3.50 ppm) diminish.

-

FTIR : Ester carbonyl stretches emerge at 1740–1760 cm⁻¹, replacing the broad hydroxyl band at 3400 cm⁻¹.

Challenges and Mitigation Strategies

Oxidative Degradation

Ultraviolet irradiation or prolonged air exposure induces isomerization and cleavage of the fecapentaene backbone. Mitigation involves:

Solubility Limitations

While this compound exhibits improved solubility in organic solvents compared to FP-12, aqueous applications require further derivatization (e.g., PEGylation).

Chemical Reactions Analysis

Types of Reactions: Diacetylfecapentaene-12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Less oxidized forms of this compound.

Substitution: Products where acetate groups are replaced by other functional groups.

Scientific Research Applications

Diacetylfecapentaene-12 has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its cytotoxic and genotoxic properties make it a valuable tool for studying cellular responses to DNA damage.

Medicine: Research on this compound contributes to understanding the mechanisms of mutagenesis and carcinogenesis.

Industry: It is used in the development of new chemical processes and products

Mechanism of Action

Diacetylfecapentaene-12 exerts its effects through several mechanisms:

DNA Damage: It causes DNA interstrand cross-links, single-strand breaks, and DNA-protein cross-links, leading to cytotoxicity and genotoxicity.

Thiol Depletion: It reacts with cellular thiols, such as glutathione, causing oxidative stress and cellular damage.

Molecular Targets and Pathways:

DNA: Direct interaction with DNA leads to various forms of DNA damage.

Cellular Thiols: Reaction with thiols results in oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Group Analysis

The table below compares Diacetylfecapentaene-12 with three chemically related compounds:

Key Observations:

Structural Complexity :

- This compound is the largest molecule in this group, with a conjugated pentaene chain that may confer UV-Vis absorption properties or redox activity. In contrast, Diacetyl (C₄H₆O₂) is a small diketone with high volatility, explaining its use in flavoring .

- Acedapsone (C₁₆H₁₆N₂O₄S) contains a sulfone group, enhancing its stability and bioavailability for pharmaceutical use .

Functional Group Diversity :

- This compound’s acetyl groups may facilitate esterification or acylation reactions, while its conjugated double bonds could enable π-π interactions.

- N-Ethylacetoacetamide’s amide group makes it a versatile building block in peptide synthesis or polymer chemistry .

Applications: Diacetyl is widely utilized in food and fragrance industries due to its low molecular weight and strong aroma. Acedapsone’s sulfone group is critical for its antibacterial mechanism, targeting dihydrofolate reductase in pathogens .

Stability and Reactivity

- This compound’s conjugated system may render it prone to oxidation or photodegradation, requiring stabilization in experimental settings.

- Acedapsone’s sulfone group enhances thermal stability, making it suitable for long-acting formulations .

Biological Activity

Diacetylfecapentaene-12 (also referred to as FP-12) is a synthetic compound derived from fecapentaenes, which are polyunsaturated fatty acid derivatives known for their unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure that includes multiple double bonds and functional groups. This structure contributes to its reactivity and biological interactions. The compound's stability and solubility characteristics are crucial for its biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various molecular targets. The compound has been shown to:

- Modulate Membrane Fluidity : By integrating into lipid bilayers, FP-12 can affect the fluidity of cell membranes, influencing the function of membrane-bound proteins.

- Affect Signal Transduction Pathways : FP-12 may interact with signaling molecules, leading to alterations in cellular responses such as apoptosis and proliferation.

- Induce Reactive Oxygen Species (ROS) : The compound has been linked to increased ROS production, which can trigger oxidative stress pathways in cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : FP-12 has demonstrated potential in inhibiting cancer cell proliferation in various models. Studies have shown that it induces apoptosis in cancer cells through ROS-mediated pathways.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Immunomodulatory Effects : FP-12 may influence immune responses, making it a candidate for further investigation in immunotherapy.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

Table 1: Summary of Research Findings on this compound

Toxicity and Safety Considerations

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells. Continuous monitoring of dosage and exposure levels is necessary to mitigate potential risks during therapeutic applications.

Q & A

Q. How can longitudinal stability studies of this compound be structured to meet regulatory standards?

- Protocol Design : Use ICH guidelines (Q1A) for accelerated stability testing (40°C/75% RH), with HPLC stability-indicating assays at predefined intervals .

- Data Reporting : Include degradation kinetics (Arrhenius plots) and impurity profiling in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.